Position 2 and 6 Substitution Pattern Matches the Pharmacophoric Hotspots Identified in 3-Nitroimidazo[1,2-a]pyridine Antiparasitic SAR
A comprehensive SAR study on 26 original 3-nitroimidazo[1,2-a]pyridine derivatives identified positions 2 and 6 as critical modulation points for controlling redox potential and antitrypanosomal activity . The target compound bears a methyl group at position 2 and a nitro group at position 6, directly occupying both pharmacophoric hotspots. The lead compound in that series (compound 8) achieved an EC₅₀ of 17 nM against T. b. brucei with a selectivity index of 2650 , illustrating the potency ceiling achievable when positions 2 and 6 are optimized. While the target compound has not been directly evaluated in this assay system, its substitution pattern is structurally congruent with the defined pharmacophore.
| Evidence Dimension | Pharmacophoric occupancy of critical imidazopyridine ring positions |
|---|---|
| Target Compound Data | Methyl at position 2; nitro at position 6 (substitution pattern matches SAR-defined hotspots) |
| Comparator Or Baseline | Compound 8 (optimized 3-nitroimidazo[1,2-a]pyridine hit): EC₅₀ = 17 nM, SI = 2650 vs. T. b. brucei |
| Quantified Difference | No direct quantitative comparison available; structural congruence with pharmacophore demonstrated |
| Conditions | In vitro antitrypanosomal assay against T. b. brucei (Fersing et al., 2020 SAR study of 26 derivatives) |
Why This Matters
For procurement decisions, this means the compound's substitution pattern is rationally aligned with the most activity-critical positions on the imidazopyridine scaffold, reducing the risk that synthetic effort is invested in an uninformative negative control or an inactive regioisomer.
- [1] Fersing, C. et al. Antikinetoplastid SAR study in 3-nitroimidazopyridine series: Identification of a novel non-genotoxic and potent anti-T. b. brucei hit-compound with improved pharmacokinetic properties. Eur. J. Med. Chem. 2020, 206, 112670. View Source
